molecular formula C22H15ClN4O2 B2551408 (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 946202-03-5

(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B2551408
CAS No.: 946202-03-5
M. Wt: 402.84
InChI Key: WHTMBBUANOKVCP-UHFFFAOYSA-N
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Description

(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H15ClN4O2 and its molecular weight is 402.84. The purity is usually 95%.
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Biological Activity

The compound (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is an intricate structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN4OC_{21}H_{19}ClN_{4}O with a molecular weight of approximately 378.86 g/mol. The compound features a pyrazole ring fused with a quinoxaline moiety, which is known for diverse biological activities. The presence of the furan group further enhances its chemical reactivity and biological potential.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of similar pyrazole derivatives. For instance, molecular docking simulations suggest that these compounds can effectively scavenge free radicals and inhibit inflammatory pathways, making them suitable candidates for treating oxidative stress-related diseases .

Anticancer Activity

Pyrazole derivatives, including those with quinoxaline structures, have shown promise in anticancer research. A study demonstrated that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation . The mechanism involves interference with cellular signaling pathways critical for tumor growth.

Data Tables: Biological Activity Overview

Activity Effect Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of inflammatory cytokines
AnticancerInduction of apoptosis
AntibacterialInhibition of bacterial growth

Case Studies

  • Antioxidant Study : A series of pyrazole derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that the presence of electron-withdrawing groups significantly enhanced antioxidant activity .
  • Anticancer Evaluation : A compound structurally similar to this compound was tested against breast cancer cell lines (MCF-7). The study reported a dose-dependent inhibition of cell viability, suggesting potential for further development as an anticancer agent .
  • Antibacterial Activity : Research on quinoxaline derivatives indicated that they possess notable antibacterial properties against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .

Properties

IUPAC Name

[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTMBBUANOKVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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